dodecanoyl-AMP
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H36N5O8P |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dodecanoate |
InChI |
InChI=1S/C22H36N5O8P/c1-2-3-4-5-6-7-8-9-10-11-16(28)35-36(31,32)33-12-15-18(29)19(30)22(34-15)27-14-26-17-20(23)24-13-25-21(17)27/h13-15,18-19,22,29-30H,2-12H2,1H3,(H,31,32)(H2,23,24,25)/t15-,18-,19-,22-/m1/s1 |
InChI Key |
IKBWVSPLSBIYSK-CIVUBGFFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Enzymatic Biosynthesis and Formation of Dodecanoyl Amp
Characterization of Dodecanoyl-AMP Forming Enzymes
The primary enzymes responsible for synthesizing this compound are Fatty Acyl-AMP Ligases (FAALs). nih.govresearchgate.net These enzymes belong to the vast adenylate-forming enzyme (ANL) superfamily, which plays a crucial role in activating carboxylic acids for various metabolic purposes. rsc.orgresearchgate.netplos.org
FAALs are widespread in bacteria and are key players in the biosynthesis of natural products. rsc.orgnih.gov In pathogenic bacteria like Mycobacterium tuberculosis (Mtb), FAALs are essential for producing virulent lipids. elifesciences.orgelifesciences.orgbiorxiv.org The Mtb genome contains numerous genes encoding for these enzymes, often located adjacent to polyketide synthase (PKS) genes, indicating their role in providing fatty acyl precursors for complex lipid synthesis. nih.govresearchgate.net
Notable examples of microbial FAALs include:
FadD10 from M. tuberculosis : This enzyme is involved in the synthesis of virulence-related lipopeptides. nih.govuniprot.orgrcsb.org It activates medium to long-chain fatty acids, including dodecanoate (B1226587), into their acyl-AMP forms before transferring them to an acyl-carrier protein (ACP). uniprot.org Although initially mis-annotated as a fatty acyl-CoA ligase, it was later confirmed to be a FAAL that cannot use coenzyme A as a substrate. uniprot.orgrcsb.orgebi.ac.uk
FadD32 from M. tuberculosis : Essential for mycobacterial growth, FadD32 is required for the biosynthesis of mycolic acids, which are major components of the mycobacterial cell envelope. researchgate.netebi.ac.uk It activates and transfers long-chain fatty acids to an ACP, functioning as a protein acyl-ACP ligase. ebi.ac.uk
FadD33 (also known as MbtM) from M. tuberculosis : This enzyme is required for the biosynthesis of mycobactin (B74219), an iron-chelating siderophore critical for bacterial virulence. nih.gov It activates long-chain fatty acids to form an acyl-adenylate intermediate. nih.govuniprot.org
E. coli FAAL (EcFAAL) and Legionella pneumophila FAAL (LpFAAL) *: Structural studies of these enzymes have provided significant insights into the mechanism of FAALs and their distinction from related enzymes. nih.govebi.ac.uk
These enzymes channel fatty acids like dodecanoic acid into specific biosynthetic pathways, bypassing the more common fatty acid metabolism routes that involve coenzyme A. elifesciences.orgresearchgate.netelifesciences.orgbiorxiv.orgnih.gov
The primary distinction lies in their catalytic activity and the ultimate fate of the activated fatty acid. researchgate.netindiabioscience.org
Two-Step vs. One-Step Activation : FACLs catalyze a two-step reaction. First, they activate a fatty acid with ATP to form a fatty acyl-AMP intermediate. In the second step, they transfer the fatty acyl group to Coenzyme A (CoA) to produce a fatty acyl-CoA thioester, releasing AMP. nih.govcore.ac.ukwikipedia.org
FAALs , in contrast, perform only the first step of this reaction, producing the stable fatty acyl-AMP intermediate (like this compound). nih.govindiabioscience.org This intermediate is then typically transferred to the phosphopantetheine arm of a holo-acyl carrier protein (holo-ACP), not to CoA. elifesciences.orgresearchgate.netresearchgate.netnih.gov
This functional divergence is rooted in key structural differences:
Insertion Motif : FAALs possess a characteristic insertion motif that is absent in FACLs. nih.govnih.govebi.ac.uk This insertion is believed to modulate the enzyme's conformation, preventing the binding of CoA and thus precluding the second ligation step seen in FACLs. nih.govebi.ac.uk
CoA-Binding Pocket : In FAALs, the canonical CoA-binding pocket is effectively plugged or altered, which explains their inability to use CoA as a substrate. biorxiv.orgindiabioscience.org FAALs have evolved alternative, highly selective binding sites that can distinguish between the abundant CoA and the specific holo-ACP acceptor. elifesciences.orgelifesciences.orgbiorxiv.orgnih.gov
These distinctions ensure that FAALs specifically redirect fatty acids toward the biosynthesis of secondary metabolites like polyketides and lipopeptides, rather than into general lipid metabolism pathways like β-oxidation. elifesciences.orgccmb.res.in
Fatty Acyl-AMP Ligases (FAALs) of Microbial Origin
Biochemical Reaction Mechanisms of this compound Synthesis
The synthesis of this compound is a two-step process catalyzed within the active site of a FAAL enzyme, beginning with the ATP-dependent activation of dodecanoic acid.
The product of the adenylation step is a highly reactive acyl adenylate intermediate, in this case, this compound. rsc.orgnih.gov This molecule consists of a dodecanoyl group linked to the phosphate (B84403) of adenosine (B11128) monophosphate (AMP). rsc.orgresearchgate.net In FACLs, this intermediate is transient and remains tightly bound in the active site before reacting with CoA. researchgate.net However, in FAALs, the acyl-AMP is the final product of the enzyme's action on the fatty acid and ATP. nih.govasm.org The enzyme stabilizes this this compound intermediate before it is transferred to its specific acceptor, which is typically an acyl carrier protein (ACP). researchgate.netresearchgate.netnih.gov The crystal structure of M. tuberculosis FadD10 has been solved in a complex with this compound, providing a detailed view of this intermediate bound within the enzyme's active site. nih.govrcsb.org
ATP-Dependent Adenylation Step
Substrate Specificity and Chain Length Preferences of this compound Synthetases
FAALs exhibit a range of preferences for the chain length of the fatty acid substrates they activate. This specificity is crucial as it determines the nature of the lipid incorporated into the final natural product. nih.gov The substrate preference is often determined by the size and nature of amino acid residues lining the substrate-binding pocket within the enzyme. researchgate.net
The M. tuberculosis enzyme FadD10 can activate medium-to-long-chain fatty acids, including octanoate (B1194180) (C8), decanoate (B1226879) (C10), dodecanoate (C12), tetradecanoate (B1227901) (C14), and hexadecanoate (B85987) (C16), showing a preference for long-chain saturated fatty acids. uniprot.orgrcsb.org
FadD33 from M. tuberculosis demonstrates a strong preference for longer-chain fatty acids, particularly palmitic acid (C16), although it shows measurable activity with a range of substrates. nih.gov The enzyme's affinity (as indicated by apparent Km values) increases with chain length from C6 to C16. nih.gov
FadD32 , also from M. tuberculosis, exhibits substrate specificity for relatively long-chain fatty acids. ebi.ac.uk
In contrast, ScoC from Streptomyces coelicolor shows a strong preference for short-to-medium-chain fatty acids (C4-C8). uniprot.org
The table below summarizes the known substrate specificities for several this compound forming enzymes of microbial origin.
| Enzyme | Microbial Origin | Substrate Preference (Fatty Acid Chain Length) | Notes |
| FadD10 | Mycobacterium tuberculosis | C8, C10, C12, C14, C16. uniprot.org | Prefers long-chain saturated fatty acids. uniprot.orgrcsb.org Cannot use C6. uniprot.org |
| FadD33 (MbtM) | Mycobacterium tuberculosis | Prefers long-chain fatty acids (e.g., C16). nih.govuniprot.org | Can utilize dodecanoate (C12) but cannot use short-chain fatty acids. nih.govuniprot.org |
| ScoC | Streptomyces coelicolor | Prefers short/medium-chain (C4-C8). uniprot.org | Also accepts α,β-unsaturated fatty acids. uniprot.org |
Specificity for Medium- and Long-Chain Saturated Fatty Acids
The enzymes that synthesize this compound exhibit distinct specificity for the chain length of their fatty acid substrates. Acyl-activating enzymes are broadly categorized based on their preference for fatty acid chain length: short-chain acyl-CoA synthetases (SACS) prefer substrates with 2-4 carbons, medium-chain (MACS) prefer 4-12 carbons, and long-chain (LACS) prefer fatty acids with 12-22 carbons. plos.org Dodecanoic acid, with its 12-carbon chain, lies at the interface between medium- and long-chain fatty acids.
Research on specific fatty acyl-AMP ligases (FAALs) from Mycobacterium tuberculosis provides detailed insights into this selectivity. For instance, the enzyme FadD32 demonstrates a clear preference for relatively long-chain fatty acids. ebi.ac.uk More specifically, the enzyme FadD10, which is involved in the biosynthesis of virulence-related lipopeptides, has been shown to activate a range of medium-to-long-chain fatty acids but is inactive towards shorter chains. uniprot.org Biological and structural analyses confirm that long-chain saturated fatty acids are the preferred biological substrates for FadD10. ebi.ac.ukuniprot.org
| Fatty Acid Substrate | Carbon Chain Length | Activity with FadD10 |
|---|---|---|
| Hexanoate | C6 | Inactive uniprot.org |
| Octanoate | C8 | Active uniprot.org |
| Decanoate | C10 | Active uniprot.org |
| Dodecanoate (Lauric Acid) | C12 | Active uniprot.org |
| Tetradecanoate | C14 | Active uniprot.org |
| Hexadecanoate | C16 | Active uniprot.org |
Molecular Determinants of Substrate Selectivity
The substrate selectivity of adenylate-forming enzymes is dictated by the specific molecular architecture of their active sites. nih.gov These enzymes are typically composed of a large N-terminal domain and a smaller C-terminal domain. nih.govnih.gov The binding pocket for the fatty acid substrate is located entirely within the highly variable N-terminal domain. aocs.orgnih.gov The significant sequence divergence in this domain across the superfamily makes it challenging to predict substrate specificity from the primary amino acid sequence alone. aocs.orgnih.gov
Structural studies using X-ray crystallography have been crucial in elucidating the basis for this selectivity. The shape and properties of the acyl-binding pocket are the primary determinants of which fatty acids can be accommodated. rcsb.org For example, the structure of an acyl-CoA synthetase from Methanosarcina acetivorans revealed a shallow binding pocket suitable for medium-chain fatty acids. rcsb.org In contrast, enzymes that activate longer chains possess deeper, more hydrophobic tunnels to bind the extended acyl tail.
Computational and structural analyses have identified specific "specificity-determining residues" (SDRs) that line the substrate-binding pocket and are critical for substrate recognition. nih.govresearchgate.net The pattern of these SDRs can be used to develop predictive rules to correlate enzyme sequence with substrate preference. nih.gov For the FAAL enzyme FadD10, the crystal structure in complex with this compound has been determined, providing a high-resolution view of how the enzyme specifically recognizes and binds its C12 substrate. ebi.ac.uk This structural information confirms that the fatty acid binding pocket's characteristics are the key determinant for its preference for long-chain fatty acids. ebi.ac.uk
Furthermore, the distinction between FAALs and FACLs lies in their ability to bind the final acyl acceptor. FAALs possess a unique "insertion motif" not found in FACLs. ebi.ac.ukelifesciences.org This motif is thought to sterically hinder the binding of the smaller coenzyme A molecule while permitting interaction with the larger acyl carrier protein (ACP), thus ensuring the formed acyl-adenylate is channeled into specific biosynthetic pathways like polyketide synthesis. ebi.ac.ukelifesciences.org
Metabolic Pathways and Biological Functions Involving Dodecanoyl Amp
Role in Lipid Metabolism Pathways
Dodecanoyl-AMP is formed through the adenylation of dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. This reaction is catalyzed by a family of enzymes known as fatty acyl-AMP ligases (FAALs), which belong to the adenylate-forming enzyme superfamily. nih.govresearchgate.net These enzymes utilize ATP to activate the carboxyl group of a fatty acid, forming a high-energy acyl-AMP intermediate and releasing pyrophosphate. nih.govuniprot.org This activation step is a critical control point in lipid metabolism, committing the fatty acid to various downstream biosynthetic pathways. rsc.org
In M. tuberculosis, the genome encodes a remarkable 34 FadD proteins, which are classified as either fatty acyl-CoA ligases (FACLs) or FAALs. nih.govnih.gov While FACLs are primarily involved in lipid degradation, FAALs are dedicated to the biosynthesis of complex lipids that are often essential for the bacterium's survival and virulence. rsc.orgnih.gov The formation of this compound by specific FAALs channels dodecanoate (B1226587) into these specialized biosynthetic routes, highlighting the compound's significance in the intricate lipid metabolic network of mycobacteria.
The activation of fatty acids to their acyl-AMP derivatives is a common strategy in biological systems to overcome the kinetic barrier of forming ester or amide bonds. rsc.org In the context of Mtb, this activation is pivotal for the synthesis of its unique and complex cell envelope, which is rich in unusual lipids and is a key determinant of its pathogenicity.
Involvement in Specialized Lipid and Lipopeptide Biosynthesis
This compound serves as a precursor in the biosynthesis of several critical components of the mycobacterial cell wall and virulence-associated molecules.
Mycolic Acid Biosynthesis in Mycobacterium tuberculosis
Mycolic acids are very long-chain α-alkyl, β-hydroxy fatty acids that are major and characteristic components of the mycobacterial cell envelope. ebi.ac.uknih.gov Their synthesis is essential for the growth and survival of M. tuberculosis. ebi.ac.uk The final step in mycolic acid biosynthesis involves a Claisen-type condensation of two long-chain fatty acids, catalyzed by the polyketide synthase Pks13. nih.govuniprot.org
One of the substrates for this condensation is a C22-C26 fatty acid, while the other is a much longer meromycolic acid (C50-C60). ebi.ac.uk The activation of the long-chain fatty acid substrate for this reaction is carried out by the fatty acyl-AMP ligase FadD32. ebi.ac.ukuniprot.org While FadD32 shows a preference for long-chain fatty acids, it has been demonstrated to utilize dodecanoate (C12) as a substrate in vitro, forming this compound. uniprot.org This acyl-adenylate is then transferred to the phosphopantetheine arm of Pks13 for subsequent chain extension and condensation. uniprot.org The ability of FadD32 to activate fatty acids like dodecanoate underscores its role in initiating the elongation process that ultimately leads to the formation of the full-length mycolic acids.
| Enzyme | Organism | Substrate(s) | Product(s) | Function in Pathway |
| FadD32 | Mycobacterium tuberculosis | Dodecanoate, ATP | This compound, Diphosphate | Activates fatty acids for mycolic acid biosynthesis. uniprot.org |
| Pks13 | Mycobacterium tuberculosis | Acyl-AMP, Malonyl-CoA | Mycolic Acids | Catalyzes the condensation of fatty acids to form mycolic acids. uniprot.org |
Phthiocerol Dimycocerosate (PDIM) Biosynthesis
Phthiocerol dimycocerosate (PDIM) is a major cell wall-associated lipid found exclusively in pathogenic mycobacteria and is a critical virulence factor. uniprot.orgtochevalab.org PDIMs are complex lipids composed of a long-chain diol, phthiocerol, esterified with two mycocerosic acids. researchgate.net The biosynthesis of PDIM is a multi-step process involving a cluster of genes, including several polyketide synthases (PpsA-E) and the mycocerosic acid synthase (Mas). plos.org
The fatty acyl-AMP ligase FadD28 is specifically involved in the biosynthesis of PDIM. uniprot.org It catalyzes the activation of long-chain fatty acids, including dodecanoate, to their corresponding acyl-adenylates. uniprot.org This activated fatty acid, this compound, is then transferred to the polyketide synthase Mas for the synthesis of mycocerosic acids, which are subsequently esterified to the phthiocerol backbone. uniprot.org Disruption of the fadD28 gene abolishes the production of PDIM, confirming its essential role in this biosynthetic pathway. uniprot.org
| Enzyme | Organism | Substrate(s) | Product(s) | Function in Pathway |
| FadD28 | Mycobacterium tuberculosis | Dodecanoate, ATP | This compound, Diphosphate | Activates fatty acids for mycocerosic acid synthesis, a component of PDIM. uniprot.org |
| Mas | Mycobacterium tuberculosis | Acyl-AMP, Methylmalonyl-CoA | Mycocerosic Acids | Synthesizes the mycocerosic acid chains of PDIM. nih.gov |
| PpsA-E | Mycobacterium tuberculosis | Fatty Acyl-AMP, Malonyl-CoA, Methylmalonyl-CoA | Phthiocerol | Synthesizes the phthiocerol backbone of PDIM. plos.org |
Virulence-Related Lipopeptide Synthesis
Mycobacterium tuberculosis produces a variety of lipopeptides that are implicated in its virulence. The biosynthesis of these molecules often involves the activation of a fatty acid and its subsequent attachment to a peptide backbone, a process frequently mediated by non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net
The fatty acyl-AMP ligase FadD10 is involved in the synthesis of a virulence-related lipopeptide in M. tuberculosis. nih.govebi.ac.uk FadD10 activates long-chain saturated fatty acids, including dodecanoic acid, to form this compound. nih.gov This activated fatty acid is then transferred to an acyl carrier protein (ACP), Rv0100. nih.govebi.ac.uk Structural studies of FadD10 in complex with this compound have revealed a unique conformation that is critical for its function in transferring the acyl chain to the ACP rather than to coenzyme A. nih.govebi.ac.uk This highlights a specific mechanism for channeling fatty acids into the biosynthesis of virulence factors.
| Enzyme | Organism | Substrate(s) | Product(s) | Function in Pathway |
| FadD10 | Mycobacterium tuberculosis | Dodecanoate, ATP | This compound, Diphosphate | Activates fatty acids for virulence-related lipopeptide synthesis. nih.gov |
| Rv0100 (ACP) | Mycobacterium tuberculosis | This compound | Dodecanoyl-ACP, AMP | Accepts the activated fatty acid for incorporation into the lipopeptide. nih.gov |
Mycobactin (B74219) Biosynthesis
Mycobactins are a class of siderophores, iron-chelating molecules, that are essential for the acquisition of iron by M. tuberculosis, a process crucial for its growth and survival within the host. uniprot.orguniprot.org The biosynthesis of mycobactin involves the incorporation of a lipid moiety. uniprot.org
The enzyme MbtM, a medium/long-chain-fatty-acid--[acyl-carrier-protein] ligase, is responsible for activating the lipidic components required for mycobactin biosynthesis. uniprot.orguniprot.org MbtM converts medium to long-chain fatty acids, including dodecanoate, into their acyl-adenylate form, such as this compound. uniprot.org This activated fatty acid is then transferred to the phosphopantetheine arm of the carrier protein MbtL for incorporation into the mycobactin structure. uniprot.orguniprot.org
| Enzyme | Organism | Substrate(s) | Product(s) | Function in Pathway |
| MbtM | Mycobacterium tuberculosis | Dodecanoate, ATP | This compound, Diphosphate | Activates fatty acids for mycobactin biosynthesis. uniprot.org |
| MbtL (ACP) | Mycobacterium tuberculosis | This compound | Dodecanoyl-[MbtL], AMP | Accepts the activated fatty acid for incorporation into mycobactin. uniprot.org |
This compound as an Activated Donor for Acyl Transfer Reactions
A central theme across the aforementioned pathways is the role of this compound as an activated donor for acyl transfer reactions. The formation of the acyl-anhydride bond between the carboxyl group of dodecanoic acid and the phosphate (B84403) group of AMP renders the acyl group highly electrophilic and susceptible to nucleophilic attack. rsc.org
This activation facilitates the transfer of the dodecanoyl group to various acceptors, most notably the thiol group of the phosphopantetheine prosthetic group of acyl carrier proteins (ACPs) or the ACP domains of polyketide synthases. rsc.orgcdnsciencepub.com This transfer is a key step in committing the fatty acid to a specific biosynthetic pathway and is catalyzed by the FAAL enzymes themselves, which often possess a dual function of both adenylation and acyl transfer. ebi.ac.uk
The transfer of the dodecanoyl group from this compound to an ACP generates a dodecanoyl-ACP thioester. This thioester is a central hub in fatty acid metabolism, serving as the substrate for elongation reactions in fatty acid synthesis or for direct incorporation into more complex lipids and lipopeptides. cdnsciencepub.com The specificity of the FAALs for their cognate ACPs ensures that the activated fatty acids are channeled correctly into their designated metabolic fates. rsc.org
Acyl Transfer to Acyl Carrier Proteins (ACPs)
The primary function of this compound is to serve as a donor for the transfer of the dodecanoyl moiety to an Acyl Carrier Protein (ACP). researchgate.netnih.gov This process is a key step in initiating the biosynthesis of various complex lipids and natural products. rsc.orgresearchgate.net The reaction is catalyzed by FAALs, which, unlike their close relatives Fatty Acyl-CoA Ligases (FACLs), are specifically adapted to interact with ACPs instead of Coenzyme A (CoA). researchgate.netnih.gov
Adenylation: The FAAL enzyme activates a fatty acid, such as dodecanoic acid, using ATP to form a highly reactive fatty acyl-AMP intermediate (e.g., this compound) and releases pyrophosphate. nih.govresearchgate.net
Acyl Transfer: The same enzyme then facilitates the transfer of the acyl group from the acyl-AMP intermediate to the 4'-phosphopantetheine (B1211885) (Ppant) arm of a specific holo-ACP, releasing AMP. nih.govresearchgate.net
Research on FAALs from Mycobacterium tuberculosis has provided significant insights into this mechanism. For instance, the enzyme FadD10 was identified as a FAAL that activates long-chain fatty acids, including dodecanoate, to form acyl-adenylates. ebi.ac.ukrcsb.orguniprot.org Subsequently, FadD10 catalyzes the transfer of the dodecanoyl group specifically to its cognate acyl carrier protein, Rv0100. nih.govebi.ac.ukuniprot.org Structural studies of FadD10 complexed with this compound have revealed a unique conformation that is critical for recognizing the ACP and preventing the binding of CoA, thus ensuring the acyl chain is channeled correctly. nih.govebi.ac.ukrcsb.org This specificity is crucial for directing fatty acids toward the synthesis of specialized metabolites rather than general fatty acid metabolism. researchgate.net
Table 1: Key Research Findings on this compound Transfer to ACPs
| Enzyme/Protein | Organism | Function | Research Finding | Citations |
|---|---|---|---|---|
| FadD10 | Mycobacterium tuberculosis | Medium/long-chain-fatty-acid--[acyl-carrier-protein] ligase | Activates dodecanoate to this compound and transfers the dodecanoyl group to the ACP Rv0100. Structural analysis shows a unique conformation for ACP binding and CoA exclusion. | nih.govebi.ac.ukrcsb.orguniprot.org |
| Rv0100 | Mycobacterium tuberculosis | Acyl Carrier Protein (ACP) | Acts as the specific acceptor of the dodecanoyl moiety from FadD10-bound this compound. | nih.govebi.ac.ukuniprot.org |
| FAALs (general) | Bacteria | Fatty Acyl-AMP Ligases | Activate fatty acids to acyl-AMP intermediates and transfer the acyl group to ACPs, bypassing CoA-dependent pathways to channel fatty acids into secondary metabolism. | nih.govrsc.orgresearchgate.net |
Linkage to Polyketide Synthase Pathways
The transfer of the dodecanoyl group to an ACP is often the committed step for its entry into polyketide synthase (PKS) pathways. nih.govresearchgate.net Polyketides are a diverse class of natural products, including many antibiotics and virulence factors, assembled by large, multi-domain enzymes called polyketide synthases. nih.govmdpi.com FAALs act as the crucial link between primary fatty acid metabolism and secondary PKS-mediated biosynthesis by providing the necessary starter units. rsc.orgresearchgate.net
Once dodecanoyl-ACP is formed, it serves as the initial building block for the PKS assembly line. The dodecanoyl group is transferred from the ACP to a specific domain of a PKS, typically a ketosynthase (KS) domain, initiating the iterative cycle of chain elongation. rsc.org
Several well-characterized examples from Mycobacterium tuberculosis illustrate this linkage:
Mycolic Acid Biosynthesis: The enzyme FadD32 is essential for the synthesis of mycolic acids, which are major components of the mycobacterial cell wall. uniprot.orgebi.ac.uk FadD32 activates long-chain fatty acids, including dodecanoate, into their acyl-AMP forms. uniprot.org This activated acyl group is then transferred to the polyketide synthase Pks13, which catalyzes the final condensation step in mycolic acid synthesis. uniprot.org
Phthiocerol Dimycocerosate (PDIM) Biosynthesis: PDIMs are complex cell wall lipids that act as key virulence factors. uniprot.org The biosynthesis of PDIM involves the FAAL enzyme FadD28. uniprot.org FadD28 activates fatty acids as acyl-adenylates, which are then loaded onto the multifunctional polyketide synthase Mas for subsequent chain extension and modification to produce PDIMs. uniprot.org
These examples underscore the role of this compound (and other fatty acyl-AMPs) as a key intermediary that connects fatty acid activation directly to the complex machinery of polyketide synthesis, enabling the production of vital structural lipids and virulence factors. nih.govrsc.org
Table 2: this compound and its Link to PKS Pathways
| FAAL Enzyme | Organism | Associated PKS Pathway | PKS Enzyme | Function | Citations |
|---|---|---|---|---|---|
| FadD32 | Mycobacterium tuberculosis | Mycolic Acid Biosynthesis | Pks13 | Activates long-chain fatty acids (e.g., dodecanoate) via acyl-AMP formation for transfer to Pks13. | uniprot.org |
| FadD28 | Mycobacterium tuberculosis | Phthiocerol Dimycocerosate (PDIM) Biosynthesis | Mas | Activates long-chain fatty acids via acyl-AMP formation for transfer to the PKS Mas. | uniprot.org |
| FadD10 | Mycobacterium tuberculosis | Isonitrile Lipopeptide (INLP) Biosynthesis | - | Activates fatty acids and transfers them to the dedicated ACP Rv0100 for INLP synthesis. | uniprot.org |
Structural Biology of Dodecanoyl Amp Interacting Enzymes
Crystal Structures of Dodecanoyl-AMP Bound Enzyme Complexes
The crystallization and structural determination of enzymes in complex with their acyl-adenylate intermediates are fundamental to elucidating their catalytic cycle. The FadD10-dodecanoyl-AMP complex, in particular, has unveiled a previously unseen conformation for this enzyme superfamily. plos.orgbham.ac.uk
The crystal structure of M. tuberculosis FadD10 bound to the half-reaction product this compound was solved to a resolution of 2.80 Å. uniprot.orgbham.ac.uk FadD10 was initially mis-annotated as a fatty acyl-CoA ligase (FACL) but is, in fact, a fatty acyl-AMP ligase (FAAL). bham.ac.ukacs.org Its function is to activate long-chain fatty acids and transfer the dodecanoyl moiety to a partner acyl carrier protein (ACP), Rv0100, rather than to coenzyme A. uniprot.orgbham.ac.uk
The structure was solved by molecular replacement, and the this compound molecule was clearly built into the electron density map located at the enzyme's active site. uniprot.org The complex crystallized in the P3₁21 space group with one subunit of FadD10 and one molecule of this compound in the asymmetric unit. uniprot.org
| Parameter | Value | Source |
|---|---|---|
| PDB ID | 4IR7 | bham.ac.uk |
| Method | X-RAY DIFFRACTION | bham.ac.uk |
| Resolution (Å) | 2.80 | bham.ac.uk |
| Space Group | P 31 2 1 | uniprot.org |
| R-Value Work | 0.226 | bham.ac.uk |
| R-Value Free | 0.280 | bham.ac.uk |
| Contents | 1 FadD10 subunit, 1 this compound, 32 water molecules | uniprot.org |
A canonical feature of the adenylate-forming enzyme superfamily is a significant conformational change known as "domain alternation." nih.gov This process involves a large rotation of the smaller C-terminal domain (often around 140°) relative to the N-terminal domain upon substrate binding. researchgate.netbiorxiv.org This movement creates a "closed" conformation that desolvates the active site and is considered essential for the second part of the reaction, typically the transfer of the acyl group to coenzyme A. uniprot.orgnih.gov
Strikingly, structural analysis of FadD10 reveals a major deviation from this model. FadD10 maintains a single, stable "open" conformation in both its apo (ligand-free) and this compound-bound forms. uniprot.orgplos.org This lack of a closed conformation is a novel discovery within the superfamily and is central to its specialized function. uniprot.orgbham.ac.ukacs.org The enzyme avoids the large-scale domain reorganization that is otherwise considered a hallmark of catalysis in its homologs, such as Thermus thermophilus long-chain fatty acyl-CoA synthetase and FadD13. uniprot.orgbiorxiv.org This persistent open state allows FadD10 to accommodate its actual acyl acceptor, the ACP Rv0100, while preventing the binding of coenzyme A. nih.gov
Analysis of Enzyme-Dodecanoyl-AMP Complexes (e.g., FadD10)
Molecular Basis of Specificity and Catalysis
The unique structural features of the FadD10-dodecanoyl-AMP complex directly inform its catalytic mechanism and substrate specificity. The architecture of its active site and the specific network of interactions that stabilize its conformation distinguish it from canonical acyl-CoA synthetases.
Like other members of its superfamily, FadD10's active site is situated at the interface between its large N-terminal and smaller C-terminal domains. researchgate.netbiorxiv.org However, due to its fixed open conformation, the interactions between residues of the C-terminal domain and the adenylate portion of the bound this compound are absent in FadD10. nih.gov In contrast, other homologous enzymes in a closed state utilize residues from both domains to secure the adenylated intermediate. nih.gov
The dodecanoyl fatty acid tail is accommodated within a hydrophobic tunnel. acs.org In FadD10, this tunnel is relatively spacious; the terminal carbon of the bound dodecanoyl chain is approximately 9.4 Å from the bottom of the groove, suggesting the enzyme could potentially bind even longer fatty acid substrates. researchgate.net This contrasts with related enzymes like FadD13, whose hydrophobic pocket is notably too small to fully house its preferred very-long-chain fatty acid substrates, implying a different mechanism of substrate accommodation likely involving the cell membrane. biorxiv.org Biological and structural analyses confirm that FadD10 has a preference for long-chain saturated fatty acids. uniprot.orgbham.ac.uk
The unique function of FadD10—transferring an acyl chain to an ACP instead of CoA—is dictated by a novel set of inter-domain and intermolecular interactions that lock the enzyme in its open state. uniprot.orgplos.orgbham.ac.uk FadD10 exists as a dimer, and the interface between the two subunits is extensive, involving a network of eight hydrogen bonds and numerous van der Waals interactions. nih.gov
Crucially, these interactions occur between the C-terminal domain of one subunit and the N-terminal domain of the other, creating a rigid dimeric structure that severely limits the movement of the C-terminal domains. nih.gov This dimerization mode is previously unseen in the superfamily. nih.gov Specific structural elements, such as helix A11 and the residue Glu-340, are critical for forming the inter-domain hydrogen bonds that maintain this open conformation. nih.govresearchgate.net These structural features are absent or replaced by non-polar residues in homologous enzymes, explaining why they can undergo domain alternation while FadD10 cannot. nih.govresearchgate.net This unique structural arrangement is what prevents the conformational change required for coenzyme A binding and facilitates the transfer of the dodecanoyl group to the larger ACP molecule. uniprot.orgbham.ac.uk
Detailed analysis of the FadD10 active site has identified several residues critical for substrate binding and catalysis. An in silico analysis of the FadD10 group of enzymes highlighted a tryptophan residue at index 381 (Trp381). plos.org In the crystal structure of the M. tuberculosis FadD10-dodecanoyl-AMP complex, this residue is positioned just 3.7 Å from the terminal methyl group (Cω) of the bound dodecanoyl substrate, suggesting a direct role in positioning or stabilizing the fatty acid tail within the binding tunnel. plos.org The amino acid at this position is variable in other enzyme groups, indicating that Trp381 may be a key determinant of substrate specificity in FadD10. plos.org
Molecular Mechanisms of Dodecanoyl Amp Utilization
Mechanisms of Acyl Transfer from Dodecanoyl-AMP
The utilization of this compound involves its formation by fatty acyl-AMP ligases (FAALs) and the subsequent transfer of the dodecanoyl group to an acceptor molecule. rsc.org This process is integral to the biosynthesis of complex lipids and other natural products.
The activation of dodecanoic acid to this compound is catalyzed by a family of enzymes known as adenylate-forming enzymes. rsc.orgresearchgate.net In Mycobacterium tuberculosis, several FadD proteins, such as FadD10, FadD28, FadD32, and MbtM, function as fatty acyl-AMP ligases. uniprot.orguniprot.orguniprot.orgebi.ac.uk These enzymes catalyze the reaction of dodecanoate (B1226587) with ATP to form this compound and pyrophosphate. uniprot.orguniprot.org
The transfer of the dodecanoyl group from this compound is a critical step that is distinct from the mechanism employed by fatty acyl-CoA ligases (FACLs). While FACLs typically transfer the acyl group to Coenzyme A (CoA), FAALs facilitate the transfer to the phosphopantetheine arm of an acyl carrier protein (ACP) or a polyketide synthase (PKS). ebi.ac.ukrsc.org
The specificity of FAALs for ACP over CoA is attributed to a unique structural feature known as the FAAL-specific insertion (FSI) sequence. rsc.org This insertion motif is believed to prevent the binding of CoA and instead promote the interaction with the ACP. ebi.ac.uk However, studies on FadD10 from M. tuberculosis have revealed a new type of FAAL that does not rely on this insertion motif for its acyltransferase specificity. ebi.ac.ukrcsb.org The crystal structure of FadD10 in complex with this compound shows a novel conformation that is critical for the acyl transfer onto its cognate ACP, Rv0100, rather than CoA. rcsb.orgnih.gov
The mechanism of acyl transfer from the enzyme-bound this compound intermediate to the ACP involves a "chain flipping" process. The acyl chain, tethered to the phosphopantetheine group of the ACP, partitions from the hydrophobic core of the ACP into a hydrophobic pocket or groove within the FAAL. researchgate.net This conformational change allows the enzyme to access the acyl chain for the transfer reaction.
Adenylation: Dodecanoate + ATP ⇌ this compound + PPi
Acyl Transfer: this compound + holo-ACP ⇌ Dodecanoyl-ACP + AMP uniprot.orguniprot.org
Kinetic studies of enzymes like FadD33 (MbtM) have shown that the reaction proceeds via a Bi Uni Uni Bi ping-pong mechanism. In the adenylation half-reaction, the fatty acid binds first, followed by ATP, leading to the release of pyrophosphate and the formation of the acyl-AMP intermediate. In the ligation half-reaction, the holo-ACP binds to the enzyme, and the acylated ACP and AMP are subsequently released. nih.gov
Role in Protein Acylation and Carrier Protein Modification
This compound plays a central role in the acylation of proteins, specifically the modification of acyl carrier proteins (ACPs) and the loading of polyketide synthases (PKSs). uniprot.orguniprot.org This process is essential for the biosynthesis of various lipids and secondary metabolites that are crucial for the survival and virulence of pathogens like Mycobacterium tuberculosis.
ACPs are small, acidic proteins that function as carriers of acyl intermediates during fatty acid and polyketide biosynthesis. researchgate.netnih.gov They are post-translationally modified by the attachment of a 4'-phosphopantetheine (B1211885) prosthetic group from CoA to a conserved serine residue. researchgate.netnih.gov The terminal thiol of this group tethers the growing acyl chain. The activated dodecanoyl group from this compound is transferred to this thiol group, forming a dodecanoyl-ACP thioester. uniprot.org
This acylation of the carrier protein is a prerequisite for the subsequent elongation or modification of the fatty acid chain. The dodecanoyl-ACP can then serve as a primer for further biosynthetic reactions.
Several enzymes in M. tuberculosis that generate this compound are directly linked to specific biosynthetic pathways and the modification of particular carrier proteins:
FadD32: This enzyme is essential for mycolic acid biosynthesis. It activates long-chain fatty acids, including dodecanoate, and transfers the resulting acyl-AMP to the Pks13 polyketide synthase. ebi.ac.ukuniprot.org This loading of Pks13 is a critical step in the synthesis of the mycolic acids that are major components of the mycobacterial cell wall. ebi.ac.uk
FadD10: This FAAL is involved in the biosynthesis of isonitrile lipopeptides (INLPs), which are thought to be virulence factors. It activates medium to long-chain fatty acids and transfers them to the dedicated acyl-carrier protein Rv0100. uniprot.orgrcsb.org
FadD28: This ligase is involved in the biosynthesis of phthiocerol dimycocerosate (PDIM), another important cell wall lipid in pathogenic mycobacteria. It activates long-chain fatty acids and transfers them to the polyketide synthase Mas. uniprot.org
MbtM (FadD33): This enzyme is required for the biosynthesis of mycobactin (B74219), a siderophore essential for iron acquisition. It activates fatty acids and transfers them to the carrier protein MbtL. uniprot.orguniprot.org
The table below summarizes the key enzymes involved in this compound utilization and their roles in protein acylation.
| Enzyme | Organism | Substrate | Acceptor Protein | Biosynthetic Pathway |
| FadD32 | Mycobacterium tuberculosis | Dodecanoate, other long-chain fatty acids | Pks13 (Polyketide Synthase) | Mycolic Acid Biosynthesis |
| FadD10 | Mycobacterium tuberculosis | Dodecanoate, other medium/long-chain fatty acids | Rv0100 (Acyl Carrier Protein) | Isonitrile Lipopeptide (INLP) Biosynthesis |
| FadD28 | Mycobacterium tuberculosis | Dodecanoate, other long-chain fatty acids | Mas (Polyketide Synthase) | Phthiocerol Dimycocerosate (PDIM) Biosynthesis |
| MbtM (FadD33) | Mycobacterium tuberculosis | Dodecanoate, other medium/long-chain fatty acids | MbtL (Acyl Carrier Protein) | Mycobactin Biosynthesis |
Modulation of Dodecanoyl Amp Generating and Utilizing Enzymes
Characterization of Enzymatic Inhibition by Substrate Analogs
A primary strategy for inhibiting dodecanoyl-AMP generating enzymes is the use of substrate analogs. These molecules are designed to resemble the natural substrates (dodecanoic acid or ATP) or the high-energy this compound intermediate formed during the reaction. researchgate.netacs.org By binding tightly to the enzyme's active site, these analogs can block the normal catalytic cycle.
Alkylphosphate esters, such as adenosine (B11128) 5'-dodecylphosphate, represent a class of inhibitors designed as stable mimics of the acyl-adenylate intermediate. A dodecylphosphate-AMP analogue has been reported to inhibit the fatty acyl-AMP ligase FAAL32. researchgate.net These inhibitors replace the reactive acyl-phosphate anhydride (B1165640) bond of the intermediate with a more stable phosphate (B84403) ester linkage. This modification allows the molecule to occupy the active site without being processed, leading to effective inhibition. The specificity of these inhibitors is derived from the combination of the adenosine monophosphate (AMP) moiety, which targets the AMP-binding pocket of the enzyme, and the alkyl chain (dodecyl group), which occupies the fatty acid binding channel. This dual recognition contributes to their targeted action against specific FAALs.
Acylsulfamoyl adenosine (acyl-AMS) analogs are another significant class of inhibitors that function as non-hydrolyzable mimics of the acyl-AMP intermediate. acs.org In these molecules, a sulfamoyl group replaces the phosphate, creating a stable analog that binds with high affinity to adenylate-forming enzymes. acs.org
Research has demonstrated the efficacy of these analogs against various FAALs. For instance, 5′-O-[N-(dodecanoyl)sulfamoyl] adenosine is a known inhibitor of both FAAL28 and FACL19. researchgate.net The specificity of these inhibitors can be tuned by altering the length and composition of the acyl chain. A related compound, 5′-O-(N-(palmitoyl) sulfamoyl)adenosine (C16-AMS), which is a structural analog of dodecanoyl-adenylate, acts as a competitive inhibitor against both ATP and lauric acid for the enzyme FadD33. nih.gov Similarly, 11-phenoxyundecanoyl-AMS has shown inhibitory effects on M. tuberculosis FadD28 and FadD32. researchgate.net These compounds are considered general inhibitors for different FAALs due to their structural similarity to the reaction intermediate. researchgate.net
| Inhibitor Analog | Target Enzyme(s) | Inhibition Details | Reference |
|---|---|---|---|
| 5′-O-[N-(dodecanoyl)sulfamoyl] adenosine | FAAL28, FACL19 | Inhibitor of enzyme activity. | researchgate.net |
| 5′-O-(N-(palmitoyl) sulfamoyl)adenosine (C16-AMS) | FadD33 | Competitive inhibitor vs. ATP (Ki = 2.8 ± 0.4 μM) and lauric acid (Ki = 2.1 ± 0.3 μM). | nih.gov |
| 11-phenoxyundecanoyl-AMS | FadD28, FadD32 | Inhibits enzyme activity and shows anti-tubercular properties. | researchgate.net |
| Anthranilyl-AMS | PqsA | Competitive inhibitor vs. ATP (Ki = 16.5 ± 2.6 nM). | acs.org |
Specificity of Alkylphosphate Ester Inhibitors (e.g., Adenosine 5'-Dodecylphosphate)
Rational Design Approaches for Enzyme Modulators
Rational design is a key strategy for developing potent and specific enzyme modulators, leveraging the understanding of the enzyme's structure and catalytic mechanism. frontiersin.org For adenylate-forming enzymes like those that generate this compound, this approach focuses on creating stable analogs of the high-energy acyl-adenylate intermediate. acs.org This intermediate is a common feature of this enzyme superfamily, making it an attractive target for broad-spectrum inhibitor design. researchgate.netacs.org
The process often begins with the known structure of the natural substrate or intermediate. frontiersin.org For example, the development of acyl-AMS inhibitors was inspired by their ability to mimic the cognate acyl adenylate. acs.org Structure-based design uses high-resolution crystal structures of the target enzyme to guide the modification of lead compounds. researchgate.net By visualizing how an inhibitor like an acyl-AMS analog fits into the active site, researchers can make targeted chemical modifications to improve binding affinity and selectivity, for instance, by enhancing interactions with specific amino acid residues. acs.org
Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in predicting how potential inhibitors will bind to the enzyme. frontiersin.orgnih.gov These techniques allow for the virtual screening of large compound libraries and the optimization of inhibitor structures before they are synthesized, saving time and resources. nih.gov This combination of structural biology, medicinal chemistry, and computational modeling provides a powerful framework for the rational design of novel modulators for this compound generating and utilizing enzymes. frontiersin.orgnottingham.ac.uk
Table of Mentioned Compounds
| Compound Name |
|---|
| Adenosine 5'-dodecylphosphate |
| Adenosine monophosphate (AMP) |
| Adenosine triphosphate (ATP) |
| Anthranilyl-AMS |
| Dodecanoic acid |
| This compound |
| 11-phenoxyundecanoyl-AMS |
| Lauric acid |
| 5′-O-[N-(dodecanoyl)sulfamoyl] adenosine |
Methodological Approaches in Dodecanoyl Amp Research
Chemical Synthesis of Dodecanoyl-AMP and Analogs for Research Applications
The availability of pure this compound and its analogs is crucial for a wide range of research applications, including biochemical assays, structural studies, and as standards for analytical methods. Both de novo chemical synthesis and enzymatic approaches are employed to produce these molecules.
The de novo chemical synthesis of this compound involves the formal condensation of the carboxyl group of dodecanoic acid with the phosphoryl group of adenosine (B11128) monophosphate (AMP) mpg.de. This process typically requires the activation of the carboxylic acid to facilitate the formation of the acyl-phosphate anhydride (B1165640) bond.
One common strategy involves the use of coupling agents to facilitate the reaction between dodecanoic acid and AMP in an anhydrous solvent. For instance, dodecanoic acid can be dissolved in an anhydrous ether and stirred, after which a suitable activating agent and AMP are added to initiate the formation of this compound oup.com. The resulting product is then purified, often using chromatographic techniques, to remove unreacted starting materials and byproducts.
Furthermore, researchers have developed synthetic strategies for analogs of fatty acyl-AMP to be used as research tools, such as inhibitors for enzymes that recognize the natural compound. An example is the synthesis of 5′-O-[N-(alkanoyl)sulfamoyl]adenosine (alkanoyl-AMS) analogs, which act as mimics of the fatty acyl-adenylate intermediate um.edu.mtdntb.gov.ua. These analogs, such as 11-phenoxyundecanoyl-AMS, have been shown to be potent inhibitors of enzymes like fatty acyl-AMP ligases (FAALs) in Mycobacterium tuberculosis um.edu.mt. The synthesis of these analogs provides valuable probes for studying the function and mechanism of the enzymes involved in this compound metabolism.
Enzymatic synthesis offers a highly specific alternative to chemical methods for producing this compound and is particularly valuable for reconstructing metabolic pathways in vitro. This approach utilizes enzymes known as fatty acyl-AMP ligases (FAALs), which naturally catalyze the formation of fatty acyl-adenylates from a fatty acid and ATP rsc.orgresearchgate.net.
A prominent example is the use of the soluble mycobacterial ligase FadD10. This enzyme catalyzes the generation of this compound from dodecanoic acid and ATP researchgate.netnih.govebi.ac.uk. The enzymatically synthesized this compound can then be used to study subsequent reactions in a pathway. For instance, in the context of creating synthetic phospholipid membranes, this compound generated by FadD10 can spontaneously react with amine-functionalized lysolipids to form phospholipids (B1166683) researchgate.netresearchgate.net. This demonstrates how enzymatic synthesis can be a key step in the bottom-up reconstruction of complex biological processes nih.gov.
Similarly, other FAALs, such as FadD32 from Mycobacterium tuberculosis, are essential for the biosynthesis of complex lipids like mycolic acids. FadD32 activates long-chain fatty acids by forming acyl-AMP intermediates, which are then transferred to other enzymes for further modification nih.gov. The in vitro reconstitution of these pathways, starting with the enzymatic synthesis of the acyl-AMP, is a powerful tool for dissecting the function of each component enzyme.
De Novo Synthesis Strategies
Analytical Techniques for Detection and Quantification of this compound
Accurate detection and quantification of this compound are essential for understanding its role in cellular metabolism and for monitoring its formation in enzymatic reactions. A combination of chromatographic separation and sensitive detection methods is typically employed.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used to separate this compound from other components in a research sample rsc.orgglobalresearchonline.net. These methods offer high resolution and reproducibility.
The separation is most commonly achieved using reversed-phase chromatography, typically with a C18 stationary phase nih.govresearchgate.net. In this setup, a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used. The separation is based on the hydrophobic interactions between the dodecanoyl chain of the molecule and the nonpolar C18 stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities globalresearchonline.netresearchgate.net. The integrated peak area from the chromatogram, often monitored at a wavelength of 205 nm or 254 nm, can be used to monitor the progress of reactions involving this compound researchgate.netescholarship.org.
UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times researchgate.net. These features are particularly beneficial when analyzing complex biological extracts or when high-throughput analysis is required.
Table 1: Comparison of HPLC and UHPLC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher |
| System Pressure | Lower | Higher |
| Typical Application | Routine analysis, purification | Complex mixture analysis, high-throughput screening |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of this compound rsc.orgrhea-db.org. This technique combines the separation power of LC with the mass-analyzing capabilities of MS.
After separation by LC, the analyte enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The resulting molecular ion corresponding to this compound can be selected and fragmented to produce a characteristic pattern of product ions. This process, known as tandem mass spectrometry (MS/MS), provides a high degree of structural confirmation acs.orgnih.gov. The selection of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even in complex biological matrices researchgate.net. The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification unc.edu.
The fragmentation pattern of this compound in MS/MS would be expected to yield characteristic ions corresponding to the AMP moiety and the dodecanoyl group, allowing for its unambiguous identification. This method has been successfully applied to the analysis of structurally related molecules like long-chain acyl-CoAs and aminoacylated phospholipids nih.govnih.gov.
Spectrophotometric assays provide a convenient and continuous method for monitoring enzymatic reactions that produce or consume this compound. These assays are often enzyme-coupled, where the product of the primary reaction is used as a substrate in a secondary reaction that leads to a change in absorbance.
One common approach for monitoring the formation of this compound by FAALs is to measure the production of one of its co-products, either pyrophosphate (PPi) or AMP mpg.deoup.comnih.govnih.gov.
AMP-Coupled Assay: The formation of AMP can be coupled to a series of enzymatic reactions that ultimately result in the oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm. This assay involves coupling the production of AMP to the reactions catalyzed by myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase mpg.deoup.comnih.gov.
Pyrophosphate-Coupled Assay: Alternatively, the release of PPi during the formation of the acyl-adenylate intermediate can be measured. In this assay, PPi is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (B84403) (Pi). The resulting Pi can then be quantified using a colorimetric reagent like malachite green, which forms a colored complex that can be measured spectrophotometrically researchgate.net.
These spectrophotometric methods are well-suited for high-throughput screening of enzyme inhibitors and for detailed kinetic analyses of the enzymes that synthesize this compound nih.govnih.gov.
Table 2: Spectrophotometric Assays for Monitoring this compound Formation
| Assay Type | Principle | Measured Change | Wavelength | Key Enzymes |
|---|---|---|---|---|
| AMP-Coupled | AMP production is linked to NADH oxidation. | Decrease in absorbance | 340 nm | Myokinase, Pyruvate Kinase, Lactate Dehydrogenase |
| PPi-Coupled | PPi release is linked to the formation of a colored phosphate complex. | Increase in absorbance | ~620 nm | Inorganic Pyrophosphatase |
Mass Spectrometry-Based Detection (e.g., LC-MS/MS)
In Vitro Enzymatic Assays and Kinetic Analysis
In vitro enzymatic assays are fundamental to characterizing the enzymes that synthesize or utilize this compound, primarily fatty acyl-AMP ligases (FAALs). These assays allow for the measurement of enzyme activity, determination of kinetic parameters, and assessment of substrate specificity under controlled laboratory conditions.
A common approach involves monitoring the production of AMP, which is released during the enzymatic reaction. researchgate.net Luminescent-based assays, such as the AMP-Glo™ Assay, are particularly effective. promega.com This system quantifies the amount of AMP produced in a biochemical reaction by converting it through a series of enzymatic steps into a light signal. promega.com The assay is highly sensitive and suitable for high-throughput screening of enzyme inhibitors. promega.com
The general principle of the AMP-Glo™ Assay involves two steps:
The primary enzymatic reaction producing this compound is stopped, and any remaining ATP substrate is depleted. The AMP produced is then converted to ADP. promega.com
A detection solution is added, which contains the enzyme luciferase. This enzyme uses the newly formed ATP (from ADP) to generate a stable luminescent signal that is directly proportional to the initial concentration of AMP. promega.com
Kinetic analysis provides quantitative insights into the enzyme's efficiency and its affinity for substrates. For enzymes like FadD10, which produces this compound, researchers determine key kinetic constants such as the Michaelis constant (K_M) and the catalytic rate (k_cat). nih.govnih.gov These parameters are typically derived by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. While specific kinetic data for the FadD10-dodecanoyl-AMP system is part of detailed research studies, the table below illustrates typical kinetic parameters obtained for enzymes involved in lipid metabolism, similar to those that would be determined for FAALs. nih.gov
Table 1: Representative Kinetic Parameters for Lipid-Metabolizing Enzymes
| Enzyme/Substrate System | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|
| Autotaxin with FS-3 Substrate | 1.1 | 0.005 | 4.5 x 10³ | nih.gov |
| Autotaxin with NBD-LPC Substrate | 308 | 0.056 | 1.8 x 10² | nih.gov |
This table presents example kinetic data for the enzyme Autotaxin with different lipid substrates to illustrate the types of parameters determined in kinetic analyses. nih.gov Such analyses are crucial for understanding the substrate preference and catalytic efficiency of enzymes like FadD10.
Advanced Structural Determination Methodologies (e.g., X-ray Crystallography)
X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including complex biological assemblies like enzymes bound to their ligands. nih.govmpg.de This methodology has been instrumental in revealing the molecular architecture of FadD10 from Mycobacterium tuberculosis in complex with this compound. nih.govrcsb.org
The process involves several key stages:
Crystallization : Highly purified FadD10 protein is co-crystallized with its substrate, this compound, to form a well-ordered crystal lattice. mpg.de
X-ray Diffraction : The crystal is exposed to a high-intensity beam of X-rays, typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots. mpg.de
Data Collection and Analysis : The diffraction pattern is recorded, and the intensities of the spots are measured. These data are then used to calculate an electron density map of the molecule. mpg.dercsb.org
Model Building : An atomic model of the protein-ligand complex is built into the electron density map and refined to best fit the experimental data. mpg.dercsb.org
The crystal structure of FadD10 bound to this compound (PDB ID: 4IR7) was determined at a resolution of 2.80 Å. rcsb.org This structural analysis provided critical insights. It revealed that FadD10, previously mis-annotated as a fatty acyl-CoA ligase, is a fatty acyl-AMP ligase (FAAL). nih.govnih.gov The structure showed that the enzyme does not undergo the large conformational change typical of other adenylate-forming enzymes upon ligand binding. nih.govebi.ac.uk Instead, it maintains a stable, open conformation facilitated by unique interactions between its domains. nih.gov This structural feature is essential for its function, which is to transfer the dodecanoyl group to an acyl carrier protein rather than to coenzyme A. nih.gov The structure also detailed the binding pocket, showing how the dodecanoyl fatty acid chain is accommodated within a hydrophobic tunnel. nih.gov
Table 2: Crystallographic Data for FadD10 in Complex with this compound
| Parameter | Value | Source |
|---|---|---|
| PDB ID | 4IR7 | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution (Å) | 2.80 | rcsb.org |
| R-Value Work | 0.226 | rcsb.org |
| R-Value Free | 0.280 | rcsb.org |
| Ligand | This compound | rcsb.org |
Future Directions and Translational Perspectives
Discovery of Novel Dodecanoyl-AMP Related Enzymes and Pathways
The exploration of new enzymes that synthesize or utilize this compound is a fundamental next step. Fatty Acyl-AMP Ligases (FAALs) are a known family of adenylate-forming enzymes that activate fatty acids into acyl-AMP intermediates, thereby shuttling them into secondary metabolism for processes like polyketide and non-ribosomal peptide assembly. nih.gov However, the full diversity of these enzymes and the pathways they serve remains to be uncovered.
In Mycobacterium tuberculosis, several FAALs have been identified, highlighting their importance in this pathogen. FadD30 is a probable long-chain-fatty-acid--AMP ligase that activates fatty acids into acyl-adenylates. uniprot.org Similarly, FadD32, an essential fatty acyl-AMP ligase, is required for the synthesis of mycolic acids, which are critical components of the mycobacterial cell envelope. ebi.ac.uk The enzyme FadD33 is another fatty acyl-AMP ligase from mycobacteria, involved in the biosynthesis of mycobactin (B74219). nih.gov The existence of these distinct enzymes within a single organism suggests a sophisticated and compartmentalized metabolism where this compound and other acyl-AMPs play specific roles.
Future research will likely focus on genome mining and functional characterization to identify novel FAALs and related enzymes in a wider range of organisms, particularly in other pathogenic bacteria. rhea-db.org Uncovering these new enzymes will simultaneously reveal novel metabolic pathways that could be targeted for the development of new antibacterial agents. rhea-db.org
Table 1: Examples of this compound Related Enzymes
| Enzyme | Organism | Function | Reference(s) |
|---|---|---|---|
| FadD30 | Mycobacterium tuberculosis | Activates long-chain fatty acids to acyl-AMP. | uniprot.org |
| FadD32 | Mycobacterium tuberculosis | Activates long-chain fatty acids for mycolic acid synthesis. | ebi.ac.uk |
| FadD33 | Mycobacterium tuberculosis | Fatty acyl-AMP ligase involved in mycobactin biosynthesis. | nih.gov |
Elucidation of Regulatory Mechanisms Governing this compound Metabolism
Understanding how the synthesis and degradation of this compound are controlled is crucial for comprehending its physiological roles. The metabolism of this compound is likely regulated at multiple levels, including enzymatic activity and gene expression.
A key example of post-translational regulation has been observed with the mycobacterial enzyme FadD33. nih.gov The activity of FadD33 is controlled by reversible acetylation; it is inhibited by a mycobacterial protein lysine (B10760008) acetyltransferase in a manner dependent on cyclic AMP (cAMP) and can be reactivated by an NAD+-dependent deacetylase. nih.gov This finding suggests that the production of acyl-AMPs is dynamically linked to the broader metabolic and signaling state of the cell.
Furthermore, the concentration of key metabolites such as ATP, ADP, and AMP is known to regulate the flux of major metabolic pathways like glycolysis. nih.gov It is highly probable that the activity of this compound-forming enzymes is allosterically regulated by the cellular energy charge (the ratio of ATP/ADP/AMP) and the levels of other pathway intermediates. Transcriptional regulation is another critical layer of control. The expression of genes encoding metabolic enzymes can be significantly altered in response to metabolic shifts, often orchestrated by a network of transcription factors. plos.org Future work should aim to identify the specific transcription factors and signaling molecules that govern the expression of FAALs and other enzymes involved in this compound metabolism, providing a more complete picture of its regulatory network.
Development of Advanced Methodologies for Studying this compound Dynamics
Advancing our knowledge of this compound requires sophisticated tools to study its formation, turnover, and interactions in real-time and within complex biological systems. The transient nature of acyl-AMP intermediates makes their detection and quantification challenging.
Future progress will depend on the application and development of advanced analytical and biophysical techniques. nih.gov High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for characterizing lipidomes and can be further optimized for the sensitive detection of this compound and related metabolites. nih.gov In silico approaches, particularly molecular dynamics (MD) simulations, can provide invaluable insights into the enzyme-substrate interactions that govern this compound synthesis and transfer. nih.gov
Moreover, novel biosensor technologies could revolutionize the study of this compound dynamics. For instance, developing fluorescent probes or genetically encoded sensors that specifically bind to this compound would enable the visualization of its subcellular localization and concentration changes in living cells. Advanced imaging techniques could then be used to monitor these dynamics in response to various stimuli. nih.gov High-throughput screening methods, perhaps using immobilized enzymes or direct PCR-based assays, could also accelerate the discovery of new enzymes and inhibitors related to this compound metabolism. asm.orgresearchgate.net
Table 2: Advanced Methodologies for Investigating this compound
| Methodology Category | Specific Techniques | Potential Application | Reference(s) |
|---|---|---|---|
| Analytical Chemistry | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Detection and quantification of this compound in complex biological samples. | nih.gov |
| Biophysical Methods | X-ray Diffraction, Fluorescence Imaging | Characterizing enzyme structures and visualizing molecular interactions. | nih.gov |
| Computational Biology | Molecular Dynamics (MD) Simulations | Modeling enzyme catalysis and substrate binding at the atomic level. | nih.gov |
| Biosensor Technology | Responsive Droplets, Fluorescent Probes | Real-time detection and imaging of this compound in living cells. | nih.govresearchgate.net |
| High-Throughput Screening | Direct PCR, Immobilized Enzyme Assays | Rapidly screening for new enzymes or inhibitors of this compound pathways. | asm.orgresearchgate.net |
Interdisciplinary Research Integrating this compound Biology
The complexity of metabolic networks necessitates a research approach that transcends traditional disciplinary boundaries. A comprehensive understanding of this compound's role in health and disease will only be achieved through the integration of chemistry, biochemistry, genetics, cell biology, and computational biology.
Systems biology approaches, which combine large-scale experimental data (like transcriptomics and metabolomics) with computational modeling, will be essential for placing this compound within the broader context of cellular metabolism. plos.org For example, integrating gene expression data with metabolic network reconstructions can reveal how perturbations in this compound metabolism are linked to complex diseases. plos.org
Collaborations between structural biologists, who can solve the three-dimensional structures of FAALs, and medicinal chemists can guide the rational design of specific enzyme inhibitors. ebi.ac.uk Furthermore, partnerships with experts in biophysics and materials science could lead to the creation of novel diagnostic tools and drug delivery systems. nih.gov Building interdisciplinary research programs that bring together scientists with diverse expertise—from mathematicians and computer scientists to microbiologists and clinicians—will be the engine that drives future discoveries and translates fundamental knowledge about this compound biology into tangible benefits for human health.
Q & A
Q. What experimental methodologies are recommended for detecting dodecanoyl-AMP in enzymatic assays?
To detect this compound in enzymatic systems, combine mass spectrometry (MS) for precise molecular identification with radiolabeled substrate tracing (e.g., using ³²P-ATP) to monitor its formation in real-time . For structural validation, X-ray crystallography can resolve binding conformations in enzyme complexes, as demonstrated in mycobacterial FadD32 studies . Ensure controls include ATP-only reactions to distinguish this compound-specific signals.
Q. How is this compound synthesized for in vitro studies, and what purity standards are critical?
this compound is typically synthesized via chemical coupling of dodecanoic acid to AMP using carbodiimide crosslinkers (e.g., EDC). Purification requires reverse-phase HPLC with UV detection at 260 nm (AMP absorbance) and validation via NMR (¹H and ³¹P) to confirm acyl-adenylate bond integrity . Purity ≥95% is essential to avoid off-target effects in kinetic assays.
Q. What role does this compound play in fatty acid metabolism pathways, and how can this be experimentally validated?
this compound acts as an intermediate in acyl-transferase reactions , such as mycolic acid biosynthesis in Mycobacteria. To validate its role, use gene knockout models (e.g., ΔFadD32 strains) and compare lipid profiles via thin-layer chromatography (TLC) or LC-MS . Complement with complementation assays using purified enzymes to restore function .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data regarding this compound binding to homologous enzymes?
Contradictions in structural studies (e.g., hydrophobic tunnel occupancy vs. solvent exposure) require multi-technique validation :
- Perform molecular dynamics simulations to model ligand flexibility.
- Compare cryo-EM data (for solution-state conformations) with crystallographic results.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, identifying dominant interaction forces . Prioritize resolving "principal contradictions" (e.g., dominant binding motifs) over secondary discrepancies .
Q. What strategies optimize the design of kinetic assays for this compound-dependent enzymes with low substrate turnover?
For low-turnover enzymes:
- Employ stopped-flow fluorescence with fluorescent ATP analogs (e.g., mant-ATP) to capture rapid kinetics.
- Use pre-steady-state assays to isolate rate-limiting steps (e.g., acyl-AMP formation vs. transfer).
- Validate with global fitting analysis (software like KinTek Explorer) to reconcile contradictory rate constants from single-turnover vs. bulk assays .
Q. How should researchers address variability in this compound stability across pH and temperature gradients?
Standardize buffers with chelation agents (EDTA) to minimize metal-catalyzed hydrolysis. Characterize stability via:
- Circular dichroism (CD) to monitor conformational changes.
- High-resolution LC-MS for degradation product profiling.
- Report stability metrics (e.g., t₁/₂) under physiological conditions (pH 7.4, 37°C) to enhance reproducibility .
Data Analysis & Interpretation
Q. What statistical frameworks are appropriate for analyzing contradictory results in this compound enzyme kinetics?
Apply Bayesian hierarchical modeling to account for inter-study variability, incorporating priors from structural data (e.g., binding site occupancy). Use principal component analysis (PCA) to identify experimental parameters (e.g., ionic strength, enzyme purity) most correlated with discrepancies . For qualitative contradictions, conduct systematic reviews with PRISMA guidelines to weigh evidence quality .
Q. How can multi-omics datasets (proteomics, metabolomics) be integrated to contextualize this compound’s metabolic impact?
Leverage pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map this compound-related enzymes to lipid metabolism networks. Validate hypotheses via genetic perturbation (CRISPR/Cas9) followed by untargeted metabolomics to trace downstream flux changes. Cross-reference with transcriptomic data to identify regulatory nodes .
Experimental Design & Validation
Q. What controls are essential for ensuring specificity in this compound interaction studies?
Q. How should researchers design studies to distinguish this compound’s direct enzymatic effects from off-target signaling?
- Use photoaffinity labeling with bifunctional probes to covalently tag interacting proteins.
- Combine genetic ablation (e.g., siRNA) of candidate off-target receptors with activity-based protein profiling (ABPP) .
- Apply single-cell RNA sequencing in treated vs. untreated models to identify differentially expressed pathways unrelated to primary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
